N-(5-chloro-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-17-7-9-18(10-8-17)30(26,27)24-12-4-3-5-16(24)14-21(25)23-19-13-15(22)6-11-20(19)29-2/h6-11,13,16H,3-5,12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWCMHZGHXIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.
The compound has the following chemical characteristics:
- Molecular Formula : C24H26ClN3O5S
- Molecular Weight : 504 g/mol
- Purity : Typically around 95%.
The biological activity of N-(5-chloro-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : The compound has shown promising results as an AChE inhibitor, which is critical for treating Alzheimer's disease. AChE inhibitors help increase the levels of acetylcholine in the brain, enhancing cognitive function .
- Urease Inhibition : Studies indicate that this compound exhibits strong inhibitory activity against urease, an enzyme associated with various infections, particularly in the context of Helicobacter pylori .
- BACE-1 Inhibition : The compound has demonstrated significant inhibition of β-secretase (BACE-1), an enzyme implicated in the production of amyloid-beta peptides, which are associated with Alzheimer’s pathology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-(5-chloro-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide:
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | AChE | 0.08 - 0.14 | |
| BACE-1 Inhibition | BACE-1 | 0.38 - 0.44 | |
| Urease Inhibition | Urease | Strong Activity | |
| Neurotoxicity | Various | Low Toxicity |
Case Studies and Research Findings
Recent studies have highlighted various aspects of the compound's efficacy:
- Neuroprotective Effects : Research indicates that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disorders .
- Antimicrobial Activity : Some studies report moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating a broader spectrum of pharmacological action beyond neuroprotection .
- Docking Studies : Molecular docking studies have elucidated the binding interactions between this compound and target proteins, providing insights into its mechanism at a molecular level .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 4a | 3.12 - 12.5 | Escherichia coli |
| 5a | 3.12 | Candida albicans |
These findings indicate that N-(5-chloro-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antibiotic agent.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been supported by studies on related sulfonamide derivatives. These derivatives have demonstrated significant inhibition of inflammatory pathways, particularly through the modulation of the NLRP3 inflammasome, which is crucial in various inflammatory conditions.
Synthesis and Evaluation
Synthesis Techniques:
Research has focused on synthesizing various derivatives of chloro-substituted phenolic compounds to evaluate their biological activities. The synthesis typically involves multi-step reactions that modify the side chains, significantly affecting the potency against various pathogens.
Evaluation Studies:
In one study, several derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating that structural modifications can enhance or reduce efficacy against specific pathogens .
Synergistic Effects
Research indicates that certain derivatives of this compound exhibit synergistic effects when combined with standard antibiotics like ciprofloxacin. This synergy enhances their efficacy against resistant bacterial strains, making the compound a candidate for combination therapies in clinical settings.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonylpiperidine Moieties
- Compound 7h (): N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Structural Similarities: Shares the 4-methoxyphenylsulfonyl-piperidine core. Differences: Incorporates a triazole-thioether group and a bulkier aryl substituent (2-ethyl-6-methylphenyl).
Compound 7i () :
N-(2-Methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide- Structural Similarities : Retains the 4-methoxyphenylsulfonyl-piperidine backbone.
- Differences : Substituted with a 2-methoxyphenyl group instead of 5-chloro-2-methoxyphenyl.
- Activity : Demonstrated superior enzyme inhibition (IC₅₀ = 8.7 μM against acetylcholinesterase) compared to 7h, highlighting the role of substituent positioning in bioactivity .
Analogues with Chlorophenyl and Methoxyphenyl Groups
Compound 6e () :
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide- Structural Similarities : Contains a 4-methoxyphenyl group and an acetamide-linked heterocycle (oxadiazole).
- Differences : Replaces the sulfonylpiperidine with an oxadiazole-thioether system.
- Activity : Showed potent cytotoxicity against PANC-1 (IC₅₀ = 4.6 μM) and HepG2 (IC₅₀ = 2.2 μM) cell lines, outperforming standard 5-FU .
- Compound IV-19 (): N-(1-(tert-butyl)-3-(4-chlorophenyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-(4-methoxyphenyl)acetamide Structural Similarities: Combines chloro- and methoxyphenyl groups with an acetamide linker. Differences: Features a pyrrolidinone core instead of sulfonylpiperidine.
Anticancer Activity
Compound 39 () :
N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamideCompound 6c () :
N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide- Key Feature : Triazole-thioether and pyridinyl substituents.
- Activity : Moderate cytotoxicity (IC₅₀ = 15.5 μM against MCF7), suggesting that sulfonylpiperidine may enhance target specificity compared to triazole systems .
Q & A
Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential coupling and sulfonylation steps. A common approach starts with the preparation of the piperidine-sulfonyl intermediate via sulfonylation of 4-methoxyphenylsulfonyl chloride with a substituted piperidine. Subsequent coupling with N-(5-chloro-2-methoxyphenyl)acetamide derivatives is achieved using activating agents like EDCI or HOBt in anhydrous DCM under nitrogen. Key intermediates include 1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetic acid and N-(5-chloro-2-methoxyphenyl)amine derivatives. Purity is ensured via column chromatography (hexane/EtOAc gradients) and recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer : X-ray crystallography (e.g., SHELX programs ) is essential for resolving the 3D structure, particularly the sulfonyl-piperidine conformation and acetamide linkage. NMR (¹H/¹³C, DEPT-135) confirms substituent positions, with methoxy groups resonating at δ 3.7–3.9 ppm and sulfonyl groups influencing piperidine proton splitting patterns. HRMS validates molecular weight (expected [M+H]⁺ ~505.12), while FT-IR identifies sulfonamide (1330–1350 cm⁻¹) and carbonyl (1650–1680 cm⁻¹) stretches .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related N-substituted acetamides exhibit lipoxygenase inhibition (IC₅₀ ~12–35 µM) and antimicrobial activity (MIC ~8–32 µg/mL against S. aureus and E. coli). Assays involve enzyme kinetics (e.g., LOX inhibition via UV-Vis at 234 nm) and broth microdilution for MIC determination. Activity correlates with sulfonyl group electron-withdrawing effects and methoxy substituent positioning .
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfonylation step, and what factors contribute to regioselectivity challenges?
- Methodological Answer : Yield optimization requires Design of Experiments (DoE) approaches, varying temperature (−10°C to 25°C), solvent (DCM vs. THF), and stoichiometry (1.2–1.5 eq sulfonyl chloride). Regioselectivity issues arise from competing sulfonylation at the piperidine nitrogen versus oxygen; using bulky bases (e.g., DMAP) favors N-sulfonylation. LC-MS monitoring of intermediates and HPLC purity checks (C18 column, acetonitrile/water + 0.1% TFA) are critical for troubleshooting .
Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., enzyme source, substrate concentration) or impurities. To address this:
- Perform dose-response curves (3–4 replicates) with standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Validate compound purity via HPLC-ELSD (>98%) and characterize byproducts (e.g., hydrolyzed sulfonamides) using LC-HRMS.
- Cross-reference with crystallographic data to confirm structural integrity, as minor conformational changes can drastically alter activity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting enhanced lipoxygenase inhibition?
- Methodological Answer : Focus on substituent modulation :
- Replace the 5-chloro group with electron-withdrawing groups (e.g., CF₃) to enhance binding to LOX’s hydrophobic pocket.
- Modify the 4-methoxyphenylsulfonyl moiety to a 4-fluorophenylsulfonyl group to improve π-π stacking.
- Molecular docking (AutoDock Vina, PDB: 1LOX) guides rational design, while enzyme kinetics (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition .
Q. How can crystallographic data discrepancies (e.g., bond length variations) be addressed during structural refinement?
- Methodological Answer : Use SHELXL refinement with high-resolution data (≤1.0 Å). For bond length outliers (e.g., C–S bonds deviating >0.02 Å from expected values):
Q. What advanced techniques are recommended for probing the compound’s mechanism of action in cellular models?
- Methodological Answer : Combine live-cell imaging (confocal microscopy with fluorescent probes) and transcriptomics (RNA-seq) to identify pathways affected. For target engagement:
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
